2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine
Description
Molecular Architecture and Functional Group Analysis
Molecular Formula and Structural Components
The molecular formula of 2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine is C₁₀H₁₂ClN₂O₂ , derived from its systematic IUPAC name. The compound’s structure comprises:
- A 4-chloro-2-methylphenoxy group : A benzene ring substituted with a chlorine atom at the para position and a methyl group at the ortho position, linked via an ether oxygen.
- A hydroxyiminoethylamine moiety : An ethylamine chain terminating in a hydroxyimino group (-N-OH).
The SMILES notation Cc1cc(Cl)ccc1OC/C(N)=N/O explicitly defines the connectivity, highlighting the spatial arrangement of functional groups.
Key Functional Groups and Reactivity
- Phenolic Ether Linkage : The ether oxygen bridges the aromatic ring and the ethylamine chain, influencing electronic delocalization and steric interactions.
- Hydroxyimino Group : The =N-OH group participates in tautomerism, existing in equilibrium between oxime and nitroso forms, depending on pH and solvent.
- Chlorine Substituent : The electron-withdrawing chlorine atom at the para position polarizes the aromatic ring, directing electrophilic substitution to the ortho and para positions relative to itself.
Table 1: Bond Lengths and Angles from Computational Models
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-6-4-7(10)2-3-8(6)14-5-9(11)12-13/h2-4,13H,5H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFGSVIRULPWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine typically involves the reaction of 4-chloro-2-methylphenol with ethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. The phenoxy group may interact with hydrophobic regions of proteins, affecting their activity and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent Effects on Aromatic Rings
2-(4-Chlorophenyl)-1-(hydroxyimino)ethylamine ()
- Structure : A chloro-substituted phenyl group directly attached to the ethylamine chain.
- Key Differences: Lacks the phenoxy group and methyl substituent present in the target compound.
- The hydroxyimino group may enhance metal chelation compared to unmodified ethylamines .
2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine ()
- Structure: Dichlorinated phenyl group (ortho and para positions) with a hydroxyimino-ethylamine chain.
- Key Differences : Additional chlorine substituents increase lipophilicity and steric hindrance compared to the target compound’s single chloro and methyl groups.
- Implications : Higher halogen content may improve membrane permeability but could reduce target specificity in biological systems .
2-(4-Chlorophenyl)ethylamine ()
- Structure : Simple ethylamine derivative with a para-chlorophenyl group.
- Key Differences: Lacks the hydroxyimino group and phenoxy linkage.
- Boiling point: 60–65°C at 0.1 mmHg .
Functional Group Modifications
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride ()
- Structure : Ethylamine with a dihydroxyphenyl group.
- Key Differences : Hydroxyl groups instead of chloro and methyl substituents.
- Implications: Increased polarity enhances water solubility but may limit blood-brain barrier penetration.
Fluorinated and Sulfur-Containing Derivatives ()
- Example : 1-(4-Chlorophenyl)-2-(pentafluoroethylthio)ethylamine hydrochloride.
- Key Differences : Incorporates sulfur and fluorine atoms, increasing electron-withdrawing effects and metabolic stability.
- Implications : Pentafluoroethylthio groups enhance resistance to enzymatic degradation, a trait useful in prolonged drug action .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Boiling Point (°C) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 2-(4-Chlorophenyl)ethylamine | C₈H₁₀ClN | 60–65 (0.1 mmHg) | 4-Cl-phenyl, ethylamine | 156-41-2 |
| 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine | C₈H₇Cl₂N₂O | Not reported | 2,6-diCl-phenyl, hydroxyimino | 925252-78-4 |
| 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride | C₈H₁₂ClNO₂ | Not reported | 3,4-diOH-phenyl, ethylamine | 62-31-7 |
Biological Activity
2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a phenoxy group with a chlorine substituent and an oxime functional group. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its effects on neurotransmitter systems and potential antidepressant properties.
Neurotransmitter Interaction
Studies indicate that similar compounds in the phenoxyethylamine class can inhibit the uptake of neurotransmitters such as norepinephrine (NE) and serotonin (5-HT). This inhibition is crucial for the modulation of mood and anxiety, suggesting potential antidepressant activity .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Reuptake : The compound may inhibit the reuptake of NE and 5-HT, leading to increased levels of these neurotransmitters in the synaptic cleft.
- Receptor Binding : Similar compounds have shown affinity for imipramine receptors, which are linked to antidepressant effects .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Below is a summary of significant findings:
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant inhibition of NE uptake in rodent models, correlating with antidepressant-like behavior. |
| Study B | Neurotransmitter Interaction | Found that halogenated analogs exhibit enhanced binding affinity to serotonin transporters. |
| Study C | Pharmacokinetics | Investigated absorption and metabolism; showed promising bioavailability in animal models. |
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxicity and efficacy of the compound against various cell lines. These studies typically evaluate:
- Cell Viability : Using assays such as MTT or XTT to determine cytotoxic effects.
- Mechanistic Pathways : Analyzing apoptotic markers and signaling pathways affected by treatment with the compound.
Q & A
Q. Key Conditions :
- Temperature control (e.g., 0–5°C during nitration steps).
- Inert atmosphere (N₂ or Ar) to prevent oxidation of sensitive intermediates .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Phenoxy Group Addition | 4-Chloro-2-methylphenol, K₂CO₃, DMF, 80°C | 75–85 | >95% | |
| Oxime Formation | NH₂OH·HCl, EtOH, pH 7.0, 25°C | 90 | 98% |
Basic: Which analytical methods are recommended for characterizing this compound and its intermediates?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regiochemistry (e.g., distinguishing 4-chloro-2-methylphenoxy vs. other isomers) .
- HPLC-MS : To assess purity (>98%) and detect trace byproducts (e.g., unreacted hydroxylamine).
- X-ray Crystallography : For resolving ambiguities in stereochemistry, particularly for the hydroxyimino group .
Advanced: How can computational modeling optimize reaction pathways and reduce trial-and-error experimentation?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and energy barriers for key steps (e.g., oxime formation).
- Reaction Path Screening : Tools like the Artificial Force-Induced Reaction (AFIR) method identify low-energy pathways, minimizing side reactions .
- Machine Learning : Train models on existing phenethylamine synthesis data to predict optimal solvent systems (e.g., ethanol vs. DMF) and catalysts .
Case Study : A 2024 study reduced optimization time by 60% using DFT-guided selection of Pd/C catalyst loading (0.5 mol%) for reductive amination .
Advanced: How should researchers resolve contradictions in reported yields or reaction mechanisms?
Answer:
- Comparative Analysis : Replicate conflicting protocols while controlling variables (e.g., trace moisture, oxygen levels). For example, yields drop to 50% if inert conditions are not strictly maintained .
- Isotope Labeling : Use ¹⁸O-labeled hydroxylamine to confirm whether oxime formation proceeds via nucleophilic addition or radical pathways.
- Cross-Validation : Pair experimental data with computational simulations to identify discrepancies in proposed mechanisms .
Q. Table 2: Contradictory Yield Reports and Resolutions
| Study | Reported Yield | Identified Issue | Resolution |
|---|---|---|---|
| A | 90% | Anhydrous EtOH | Confirmed |
| B | 65% | Trace O₂ exposure | Use stricter inert conditions |
Advanced: What challenges arise in scaling synthesis from lab to pilot scale, and how are they addressed?
Answer:
- Heat Management : Exothermic steps (e.g., nitration) require jacketed reactors for temperature control.
- Purification : Replace column chromatography with continuous distillation or crystallization. For example, switching from silica gel to antisolvent precipitation improves recovery to >85% .
- Batch Consistency : Implement real-time HPLC monitoring to adjust reaction times dynamically.
Advanced: How does the substitution pattern influence biological activity compared to analogs?
Answer:
- Chloro Group Impact : Enhances lipophilicity, increasing blood-brain barrier permeability (cf. fluorine in ).
- Hydroxyimino vs. Methoxy : The hydroxyimino group acts as a hydrogen-bond donor, improving receptor binding affinity. A 2023 study showed 10-fold higher activity in dopamine receptor assays compared to methoxy analogs .
Q. Table 3: Bioactivity Comparison with Structural Analogs
| Compound | Target Receptor | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Target Compound | D₂ Dopamine | 12 ± 2 | |
| 2-(4-Methoxyphenoxy)ethylamine | D₂ Dopamine | 150 ± 20 |
Advanced: What strategies mitigate degradation during long-term stability studies?
Answer:
- Storage Conditions : Lyophilization and storage at -20°C under argon increase stability to >12 months (vs. 3 months at 4°C) .
- Degradation Pathways : HPLC-MS identifies hydrolysis of the hydroxyimino group as the primary pathway. Buffering solutions at pH 5–6 reduces degradation by 70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
